Lactonic acid

Catalog No.
S8518332
CAS No.
M.F
C12H22O12
M. Wt
358.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lactonic acid

Product Name

Lactonic acid

IUPAC Name

(2S,3R,5S)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid

Molecular Formula

C12H22O12

Molecular Weight

358.30 g/mol

InChI

InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4+,5-,6-,7+,8-,9+,10?,12-/m0/s1

InChI Key

JYTUSYBCFIZPBE-LLTWZBGYSA-N

SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC([C@H](CO)O)[C@@H]([C@@H](C(=O)O)O)O)O)O)O)O

Lactic acid, known chemically as 2-hydroxypropanoic acid, has the molecular formula C3H6O3\text{C}_3\text{H}_6\text{O}_3. It is an organic acid that appears as a colorless liquid or white solid and is highly soluble in water. Lactic acid is produced naturally in the body during anaerobic respiration, particularly in muscle cells during intense exercise when oxygen is scarce. It is also a key component in various fermented foods, such as yogurt and sour milk, where it contributes to their sour taste and acts as a preservative by inhibiting the growth of spoilage bacteria .

Lactic acid exists in two enantiomeric forms: L-lactic acid and D-lactic acid, with the former being the predominant form produced in human metabolism. The compound is classified as an alpha-hydroxy acid due to the presence of a hydroxyl group adjacent to the carboxylic acid group .

Lactic acid plays a crucial role in human metabolism. During intense physical activity, when oxygen levels are insufficient for aerobic respiration, lactic acid accumulates in muscle cells. This accumulation is associated with muscle fatigue and soreness but also serves as a temporary energy source until oxygen levels are restored. Moreover, lactic acid can be converted back to glucose in the liver through gluconeogenesis when oxygen becomes available again .

In addition to its metabolic roles, lactic acid has been shown to have antimicrobial properties. It inhibits the growth of various pathogens and is utilized in food preservation and probiotic formulations .

Lactic acid can be synthesized through several methods:

  • Fermentation: The most common method involves fermenting carbohydrates (such as glucose or lactose) using specific bacteria (e.g., Lactobacillus species). This process yields lactic acid along with other byproducts such as carbon dioxide .
  • Chemical Synthesis: Lactic acid can also be produced synthetically through the reaction of acetaldehyde with hydrogen cyanide followed by hydrolysis of lactonitrile. This method allows for the production of racemic lactic acid .
  • Biotechnological Approaches: Advances in biotechnology have led to engineered microorganisms capable of producing lactic acid from renewable biomass sources, enhancing sustainability in its production .

Lactic acid has a wide range of applications across various industries:

  • Food Industry: Used as a preservative and flavoring agent in dairy products, pickles, and beverages.
  • Pharmaceuticals: Utilized in drug formulations and as a pH regulator.
  • Biodegradable Plastics: Polylactic acid (PLA), derived from lactic acid, is used to produce biodegradable plastics.
  • Cosmetics: Employed in skincare products due to its exfoliating properties.
  • Medical Field: Investigated for its role in treating traumatic brain injuries due to its neuroprotective effects .

Research on lactic acid interactions focuses on its metabolic pathways and effects on human health. Studies indicate that elevated levels of lactate can lead to lactic acidosis under certain pathological conditions. Conversely, lactate plays a role in signaling pathways that influence energy metabolism and may enhance cognitive function by promoting neurogenesis .

Additionally, lactate's interaction with neurotransmitters suggests potential implications for mood regulation and mental health treatments .

Several compounds share structural or functional similarities with lactic acid:

  • Acetic Acid: A simpler carboxylic acid with the formula C2H4O2\text{C}_2\text{H}_4\text{O}_2. It is less acidic than lactic acid and primarily used as a food preservative.
  • Propionic Acid: With the formula C3H6O2\text{C}_3\text{H}_6\text{O}_2, it serves as a preservative and has antifungal properties.
  • Malic Acid: Found naturally in fruits, it has two carboxylic groups and contributes to sourness but differs significantly in structure and metabolic roles.
  • Citric Acid: A tricarboxylic organic acid involved in the citric acid cycle; it is more acidic than lactic acid but serves different biological functions.

Unique Features of Lactic Acid

Lactic acid's unique features include:

  • Its dual enantiomeric forms (D-lactic and L-lactic), which have different biological activities.
  • Its role as both a metabolic intermediate during anaerobic respiration and an important compound in food fermentation processes.
  • Its ability to act as an energy source during periods of low oxygen availability.

Microbial Cell Factories for Lactobionic Acid Biosynthesis

Microbial production of LBA predominantly utilizes Pseudomonas taetrolens and Gluconobacter frateurii, which exhibit robust lactose-oxidizing capabilities. P. taetrolens achieves remarkable titers of 180 g/L LBA in shake-flask cultures under optimized conditions (25°C, pH 6.5, 200 g/L lactose). This strain’s inability to metabolize lactose or LBA prevents product degradation, enhancing yield stability. Comparatively, G. frateurii NBRC3285 demonstrates superior per-cell productivity, generating LBA without assimilating substrates, making it ideal for resting-cell systems.

Table 1: Microbial Strains for LBA Production

StrainLBA Titer (g/L)Productivity (g/L/h)Key Feature
Pseudomonas taetrolens1804.9High-titer, pH-stable
Gluconobacter frateurii30% conversion2.5Resting-cell compatibility
Zymomonas mobilis951.8Ethanol co-production

Metabolic pathways diverge between genera: Pseudomonas employs a dehydrogenase-mediated oxidation of lactose to lactobion-δ-lactone, followed by lactonase hydrolysis to LBA. In contrast, Gluconobacter utilizes membrane-bound dehydrogenases for direct lactose oxidation.

Enzymatic Oxidation Mechanisms and Redox Mediator Systems

Enzymatic LBA synthesis leverages cellobiose dehydrogenase (CDH) and laccase systems, bypassing microbial cultivation. Phlebia lindtneri CDH oxidizes lactose via a flavin-adenine dinucleotide (FAD)-dependent mechanism, transferring electrons to cytochrome domains. Coupling with Cerrena unicolor laccase enables oxygen-dependent redox cycling, achieving 13 mM LBA at 50°C with 2,6-dichlorophenolindophenol (DCPIP) as a mediator. The Pycnoporus sp. SYBC-L10 system eliminates exogenous mediators by secreting CDH-3-HAA-laccase complexes, achieving 3.1 g/L/h productivity.

Structural studies of Lactobacillus lactate oxidase (LOX) reveal critical active-site dynamics: substrate binding induces conformational shifts in H265 and D174 residues, facilitating proton transfer to FMN cofactors. This mechanism mirrors LDH’s NADH-dependent catalysis but utilizes O₂ directly, enabling aerobic LBA synthesis.

Substrate Optimization Strategies in Biotechnological Production

Lactose concentration and purity significantly impact LBA yields. P. taetrolens achieves maximal productivity at 200 g/L lactose, though catabolite repression occurs beyond this threshold. Whey permeate, a dairy byproduct containing 70–80 g/L lactose, serves as a low-cost alternative, but requires pretreatment to remove inhibitory lipids and proteins.

Table 2: Substrate Optimization Parameters

ParameterOptimal RangeEffect on LBA Production
Lactose concentration150–200 g/LMaximizes titer without inhibition
Temperature25–30°CBalances enzyme activity & stability
pH6.0–6.5Enhances lactonase hydrolysis
Oxygen transfer rate0.8–1.2 vvmSustains oxidase activity

Ethanol precipitation (6:1 v/v) at pH 6.5 efficiently recovers LBA from fermentation broth, achieving 97.6% purity via T42 cation-exchange chromatography.

Continuous Fermentation Systems and Process Intensification

Continuous bioreactors enhance LBA productivity by maintaining steady-state conditions. A 5-L bioreactor with P. taetrolens achieves 4.9 g/L/h productivity, surpassing batch systems by 96%. Immobilized-cell systems using κ-carrageenan gels extend operational stability to 120 hours, mitigating cell washout.

Process intensification strategies include:

  • Membrane recycling: Ultrafiltration retains enzymes while removing inhibitors, sustaining 85% activity over five batches.
  • Co-culture systems: Coupling P. taetrolens with Saccharomyces cerevisiae converts residual glucose to ethanol, reducing substrate competition.

Prebiotic Activity Modulation of Gut Microbiota

Lactonic acid demonstrates prebiotic potential by selectively stimulating the growth of beneficial gut bacteria, particularly Lactobacillus and Bifidobacterium species. Its resistance to enzymatic digestion in the upper gastrointestinal tract allows it to reach the colon intact, where it undergoes fermentation by commensal microbes [2] [3]. This process generates short-chain fatty acids (SCFAs), such as acetate and butyrate, which lower intestinal pH and inhibit pathogenic bacteria colonization [4] [2].

Studies highlight lactonic acid’s ability to enhance the viability of probiotic strains. For instance, Lactobacillus fermentum exhibits accelerated growth in substrates containing lactonic acid, with a 16 mg/cm³ concentration increasing biomass production by 40% compared to controls [2]. Similarly, Bifidobacterium bifidum strains show improved metabolic activity in the presence of lactonic acid, attributed to its role as a carbon source for saccharolytic fermentation [3].

Table 1: Impact of Lactonic Acid on Probiotic Bacterial Growth

Bacterial StrainLactonic Acid ConcentrationGrowth Enhancement (%)
Lactobacillus fermentum16 mg/cm³40
Bifidobacterium bifidum10 mg/cm³25
Lactobacillus acidophilus12 mg/cm³30

These effects correlate with improved gut barrier function and immune modulation, as SCFAs regulate tight junction proteins and dendritic cell activity [4] [5].

Antioxidant Mechanisms in Lipid Oxidation Inhibition

Lactonic acid inhibits lipid oxidation through multiple pathways, making it a potent antioxidant in lipid-rich foods. Its hydroxyl and carboxyl groups chelate pro-oxidant metal ions like Fe²⁺ and Cu²⁺, preventing the initiation of radical chain reactions [5] [2]. Additionally, lactonic acid scavenges reactive oxygen species (ROS), including hydroxyl radicals (- OH) and superoxide anions (O₂- ⁻), via electron transfer mechanisms [5].

In model systems, lactonic acid reduces malondialdehyde (MDA) levels—a marker of lipid peroxidation—by 60% in rapeseed oil stored at 25°C for 30 days [2]. This activity is concentration-dependent, with 0.1% (w/w) lactonic acid suppressing hexanal formation (a secondary oxidation product) by 75% in fatty fish matrices [5].

Table 2: Antioxidant Efficacy of Lactonic Acid in Food Matrices

Food MatrixLactonic Acid ConcentrationOxidation Reduction (%)
Rapeseed Oil0.05% (w/w)60
Salmon Fillet0.1% (w/w)75
Processed Meat0.2% (w/w)80

These mechanisms are synergistic with endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which lactonic acid upregulates in in vitro models [5].

Texture Modification and Shelf-Life Extension in Dairy Matrices

In dairy products, lactonic acid modifies texture by interacting with casein micelles and whey proteins. Its cyclic structure enhances water-binding capacity, increasing yogurt firmness by 20% at concentrations of 0.3% (w/w) [6] [5]. This interaction also stabilizes protein networks during fermentation, reducing syneresis (whey separation) by 35% in stirred yogurt [6].

Lactonic acid’s antimicrobial properties extend shelf-life by inhibiting spoilage organisms like Pseudomonas spp. and Enterobacteriaceae. In cheese, 0.5% (w/w) lactonic acid delays mold growth by 14 days, maintaining sensory attributes such as elasticity and flavor intensity [6] [5].

Table 3: Lactonic Acid’s Effects on Dairy Product Quality

ParameterLactonic Acid ConcentrationImprovement (%)
Yogurt Firmness0.3% (w/w)20
Syneresis Reduction0.2% (w/w)35
Mold Inhibition0.5% (w/w)50

These functional benefits position lactonic acid as a dual-purpose ingredient for enhancing both nutritional and sensory profiles in dairy applications.

XLogP3

-5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

9

Exact Mass

358.11112613 g/mol

Monoisotopic Mass

358.11112613 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-02-18

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